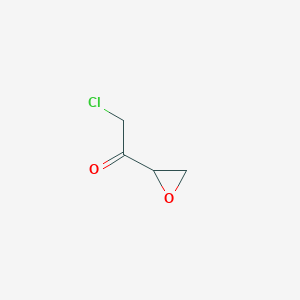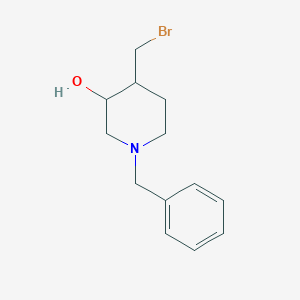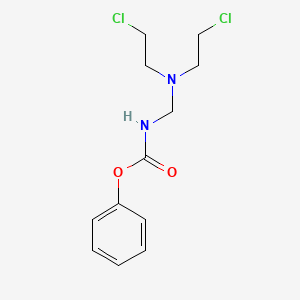
Phenyl bis(2-chloroethyl)aminomethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl bis(2-chloroethyl)aminomethylcarbamate is an organic compound with the molecular formula C12H16Cl2N2O2. It contains a phenyl group, two chloroethyl groups, an aminomethyl group, and a carbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl bis(2-chloroethyl)aminomethylcarbamate typically involves the reaction of phenyl isocyanate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Phenyl isocyanate} + \text{Bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures.
化学反応の分析
Types of Reactions
Phenyl bis(2-chloroethyl)aminomethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbamates and amides, while reduction can produce amines.
科学的研究の応用
Phenyl bis(2-chloroethyl)aminomethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Phenyl bis(2-chloroethyl)aminomethylcarbamate involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.
類似化合物との比較
Phenyl bis(2-chloroethyl)aminomethylcarbamate can be compared with other similar compounds, such as:
Chlorambucil: Both compounds contain chloroethyl groups and have potential anticancer activity. this compound has a different structure and may exhibit unique properties.
Melphalan: Another compound with chloroethyl groups, used in cancer treatment. The differences in structure can lead to variations in their biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
特性
CAS番号 |
58050-47-8 |
|---|---|
分子式 |
C12H16Cl2N2O2 |
分子量 |
291.17 g/mol |
IUPAC名 |
phenyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-6-8-16(9-7-14)10-15-12(17)18-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChIキー |
KWFCOVFVHYDAFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NCN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



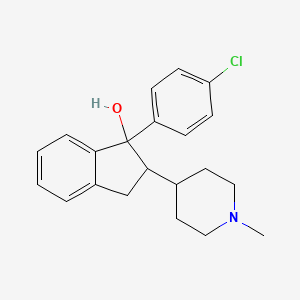


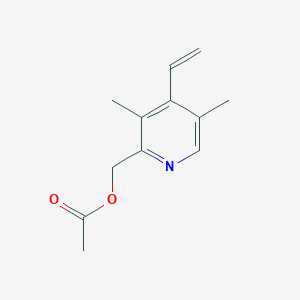
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)

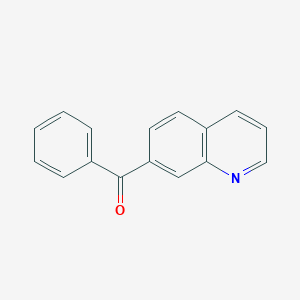
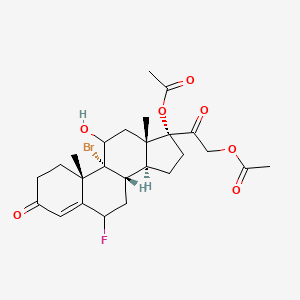
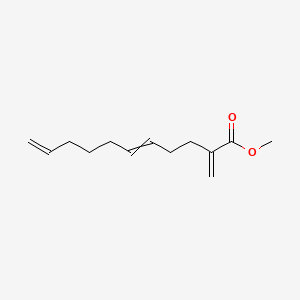
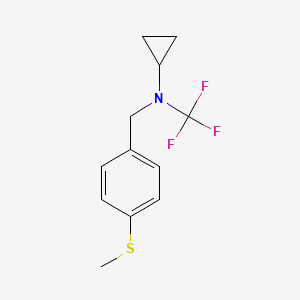
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
